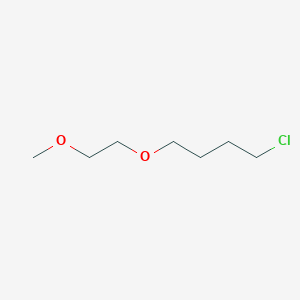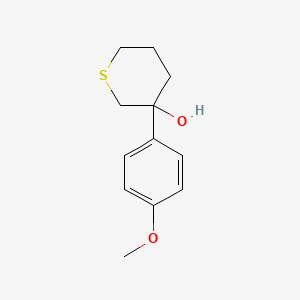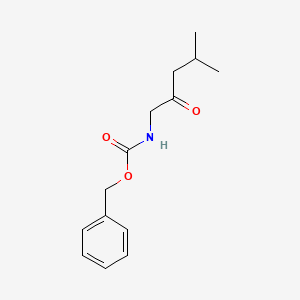
1-Chloro-4-(2-methoxyethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-methoxyethoxy)butane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxyethoxy group attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-methoxyethoxy)butane can be synthesized through the reaction of 1-chloro-4-butanol with 2-methoxyethanol in the presence of a suitable base. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methoxyethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thiols.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes or other reduced derivatives.
Scientific Research Applications
1-Chloro-4-(2-methoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.
Biology: The compound can be used in the modification of biomolecules or as a reagent in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds or as a reagent in drug development.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)butane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybutane: Similar in structure but lacks the methoxyethoxy group.
1-Chloro-2-methoxyethane: Shorter carbon chain and different reactivity.
1-Bromo-4-(2-methoxyethoxy)butane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-4-(2-methoxyethoxy)butane is unique due to the presence of both a chlorine atom and a methoxyethoxy group, which impart distinct reactivity and properties. This combination makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C7H15ClO2 |
|---|---|
Molecular Weight |
166.64 g/mol |
IUPAC Name |
1-chloro-4-(2-methoxyethoxy)butane |
InChI |
InChI=1S/C7H15ClO2/c1-9-6-7-10-5-3-2-4-8/h2-7H2,1H3 |
InChI Key |
PYTJQEJJAAFVFV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)


![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)


![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)

![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)

![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)

